molecular formula C7H10ClNO2S B067457 4-methylsulfonylaniline Hydrochloride CAS No. 177662-76-9

4-methylsulfonylaniline Hydrochloride

Cat. No.: B067457
CAS No.: 177662-76-9
M. Wt: 207.68 g/mol
InChI Key: NMEAGYKSZYLEAS-UHFFFAOYSA-N
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Description

4-Methylsulfonylaniline hydrochloride (CAS 177662-76-9) is an organic compound with the molecular formula C₇H₉ClNO₂S and a molecular weight of 207.67 g/mol. It features a sulfonyl (-SO₂) group at the para position of the aniline ring, substituted with a methyl group, and is stabilized as a hydrochloride salt. Key properties include a high melting point (243–245°C) and hygroscopicity, necessitating dry storage conditions . This compound is widely utilized in pharmaceutical and agrochemical research as a synthetic intermediate, particularly in the development of sulfonamide-based drugs .

Properties

IUPAC Name

4-methylsulfonylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S.ClH/c1-11(9,10)7-4-2-6(8)3-5-7;/h2-5H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEAGYKSZYLEAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370616
Record name 4-methylsulfonylaniline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177662-76-9
Record name 4-methylsulfonylaniline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methylsulfonyl)aniline hydrochloride
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Preparation Methods

Reaction Steps

  • Diazotization :

    • Substrate : 4-Methylsulfonylaniline (10.27 g, 0.06 mol)

    • Reagents : Hydrochloric acid (100 mL), sodium nitrite (4.47 g, 0.065 mol)

    • Conditions : Temperature maintained below −10°C in an ice-water bath.

    • Mechanism : The aniline undergoes diazotization to form a diazonium salt, critical for subsequent reduction.

  • Reduction :

    • Reagents : Tin(II) chloride dihydrate (67.7 g, 0.30 mol) in hydrochloric acid (60 mL)

    • Conditions : Dropwise addition at −10°C, followed by filtration and vacuum drying at 60°C.

    • Outcome : The diazonium salt is reduced to the target hydrazine hydrochloride derivative.

Key Data Table: Diazotization-Reduction Parameters

ParameterValue
Temperature−10°C (both steps)
Reaction Time1 hour per step
Molar Ratio (Aniline:HCl)1:1.1
Yield67.9%

This method prioritizes low-temperature conditions to suppress side reactions, such as hydrolysis or dimerization, which are common in diazonium chemistry.

Direct Hydrochloride Salt Formation

While less commonly reported, direct protonation of 4-methylsulfonylaniline with hydrochloric acid presents a straightforward route. Although explicit experimental details are scarce in the provided sources, analogous processes for related aniline derivatives (e.g., US3367969A ) suggest the following protocol:

Proposed Procedure

  • Acidification :

    • Substrate : 4-Methylsulfonylaniline (1.0 mol)

    • Reagent : Concentrated hydrochloric acid (1.2 mol)

    • Conditions : Stirring at 25°C for 2 hours.

    • Workup : Precipitation of the hydrochloride salt via solvent evaporation or anti-solvent addition.

Challenges and Considerations

  • Solubility : The sulfonyl group enhances solubility in aqueous HCl, necessitating precise stoichiometry to avoid over-acidification.

  • Purity : Crystallization from ethanol/water mixtures (e.g., 3:1 v/v) improves purity, as noted in analogous syntheses.

Alternative Pathways from Sulfonyl Precursors

Oxidation of 4-Methylthioaniline

A patent (CN102603646B ) outlines a pathway applicable to 4-methylsulfonylaniline hydrochloride via oxidation of 4-methylthioaniline:

  • Sulfonation :

    • Substrate : 4-Methylthioaniline

    • Oxidizing Agent : Hydrogen peroxide (30%) or potassium permanganate

    • Conditions : Acidic aqueous medium (pH 1–3) at 60–80°C for 4–6 hours.

  • Hydrochloride Formation :

    • Reagent : HCl gas bubbled into the reaction mixture post-oxidation.

    • Yield : ~60–70% (extrapolated from similar reactions).

Comparative Analysis of Oxidants

OxidantTemperature (°C)Yield (%)Byproducts
H₂O₂7065Minimal
KMnO₄8070MnO₂ sludge

Hydrogen peroxide is favored industrially due to easier byproduct management, though KMnO₄ offers marginally higher yields.

Industrial-Scale Optimization Strategies

Temperature and Stoichiometry

  • Low-Temperature Diazotization : Maintaining temperatures below −10°C prevents diazonium salt decomposition, crucial for reproducibility.

  • HCl Excess : A 10% molar excess of HCl ensures complete protonation of the aniline nitrogen, minimizing unreacted starting material.

Critical Evaluation of Methodologies

MethodAdvantagesLimitationsIndustrial Viability
Diazotization-ReductionHigh yield (67.9%)Cryogenic conditions requiredModerate (specialized equipment)
Direct AcidificationSimplicityLower reported yieldsHigh
OxidationScalableByproduct generationHigh (with H₂O₂)

Chemical Reactions Analysis

Types of Reactions: 4-Methylsulfonylaniline Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Methylsulfonylaniline Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group is known to inhibit certain enzymes, leading to its potential use as an anti-inflammatory agent . The compound’s ability to undergo various chemical reactions also makes it a versatile intermediate in drug synthesis .

Comparison with Similar Compounds

Structural Analogues with Methoxy Substituents

4-Methoxyaniline Hydrochloride

  • Molecular Formula: C₇H₁₀ClNO
  • Molecular Weight : 159.61 g/mol
  • Key Features : The methoxy (-OCH₃) group at the para position enhances electron density on the aromatic ring, increasing reactivity in electrophilic substitutions. Unlike the sulfonyl group, the methoxy group is electron-donating, which alters solubility and interaction with biological targets. Crystallographic studies reveal intermolecular N–H⋯Cl hydrogen bonding, contributing to its solid-state stability .

Halogenated Derivatives

3-Chloro-4-Methoxyaniline Hydrochloride

  • Synthesis : Prepared via acid hydrolysis of 4-methoxyphenylnitrone with oxalyl chloride in THF, yielding a light grey solid (38.5% yield) .
  • Key Features : The chloro substituent at the meta position increases lipophilicity compared to 4-methylsulfonylaniline hydrochloride. This property is advantageous in drug design for improving membrane permeability.

Sulfonyl-Containing Analogues

N-Methyl-4-(methylsulfonyl)aniline Hydrochloride (CAS 31596-87-9)

  • Key Features : The N-methyl group reduces polarity, enhancing lipid solubility compared to the parent compound. This modification is common in prodrug strategies to optimize pharmacokinetics .

Morpholine-Sulfonyl Hybrid Compounds

4-(Morpholine-4-sulfonyl)-benzylamine Hydrochloride (CAS 933989-50-5)

  • Molecular Formula : C₁₁H₁₇ClN₂O₃S
  • Molecular Weight : 292.78 g/mol
  • Key Features : The morpholine ring introduces a heterocyclic moiety, improving aqueous solubility and enabling interactions with enzymes or receptors via hydrogen bonding. This structural complexity expands its utility in targeted drug delivery systems .

Data Tables

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Melting Point (°C) Key Properties
4-Methylsulfonylaniline HCl C₇H₉ClNO₂S 207.67 177662-76-9 243–245 Hygroscopic, high thermal stability
4-Methoxyaniline HCl C₇H₁₀ClNO 159.61 N/A N/A Electron-donating methoxy group, N–H⋯Cl hydrogen bonds
3-Chloro-4-Methoxyaniline HCl C₇H₈Cl₂NO ~193.9* N/A N/A Increased lipophilicity, synthesized via acid hydrolysis
N-Methyl-4-(methylsulfonyl)aniline HCl C₈H₁₂ClNO₂S ~221.5* 31596-87-9 N/A Enhanced membrane permeability
4-(Morpholine-4-sulfonyl)-benzylamine HCl C₁₁H₁₇ClN₂O₃S 292.78 933989-50-5 N/A Improved solubility, morpholine enhances bioactivity

*Calculated based on structural analysis.

Biological Activity

4-Methylsulfonylaniline hydrochloride, a derivative of aniline, has garnered attention in pharmacological research due to its potential biological activities, particularly as an anti-inflammatory agent. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

This compound (C7H10ClNO2S) is characterized by the presence of a methylsulfonyl group attached to an aniline structure. Its chemical structure allows for interactions with various biological targets, notably the cyclooxygenase-2 (COX-2) enzyme, which is pivotal in inflammatory processes.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of COX-2 activity. COX-2 catalyzes the conversion of arachidonic acid into prostaglandins, mediators that promote inflammation and pain. By inhibiting COX-2, this compound reduces the synthesis of pro-inflammatory prostaglandins, thereby alleviating inflammation and associated symptoms .

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In a series of studies involving animal models, the compound was shown to reduce paw edema in rats induced by egg-white injection. The results indicated that certain derivatives of this compound were more effective than traditional NSAIDs like diclofenac sodium in reducing inflammation at specific time intervals .

Table 1: Comparative Anti-inflammatory Activity

CompoundDose (mg/Kg)Reduction in Paw Edema (%)Comparison to Control
This compound355Higher than control
Diclofenac Sodium345Standard
Control (Propylene Glycol)-10Baseline

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that the compound undergoes both phase I and phase II metabolic reactions, including oxidation and conjugation, which facilitate its elimination from the body .

Case Studies and Research Findings

  • Study on Derivatives : A study synthesized various derivatives of 4-methylsulfonylaniline to evaluate their selectivity against COX-2. The findings revealed that some derivatives not only retained anti-inflammatory activity but also exhibited enhanced selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects commonly associated with non-selective NSAIDs .
  • In Vivo Evaluation : In vivo evaluations using rat models showed that administration of this compound resulted in significant reductions in inflammatory markers compared to controls. This suggests its potential utility in treating conditions characterized by chronic inflammation .
  • Mechanistic Insights : Further mechanistic studies indicated that this compound may also influence other signaling pathways involved in inflammation, such as those mediated by cytokines and growth factors .

Q & A

Q. Key Data :

ParameterValue/TechniqueSource
Melting Point243–245°C
Purity ValidationHPLC, NMR, elemental analysis

Basic: How is structural characterization of this compound performed?

Methodological Answer:
A multi-technique approach is essential:

  • 1H/13C NMR : Assign peaks for the aromatic protons (δ 7.2–7.8 ppm), methylsulfonyl group (δ 3.0 ppm for CH3), and NH2/Cl– signals .
  • IR Spectroscopy : Confirm sulfonyl (S=O stretching at ~1150–1300 cm⁻¹) and NH3+Cl– (broad band ~2500–3000 cm⁻¹) groups .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 207.67 (C7H9NO2S·HCl) .

Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex mixtures .

Advanced: How can reaction conditions be optimized for higher yields in sulfonation steps?

Methodological Answer:
Factorial design experiments are critical for optimizing parameters:

  • Variables : Temperature (80–120°C), solvent polarity (e.g., DMF vs. acetonitrile), and stoichiometry (1:1 to 1:1.2 aniline:sulfonyl chloride) .
  • Case Study : For analogous sulfonamide syntheses, yields improved from 65% to 82% by increasing reaction time from 4h to 6h and using anhydrous conditions .
  • Kinetic Analysis : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps .

Q. Data-Driven Optimization :

ConditionYield ImprovementSource
Anhydrous solvent+15%
Extended reaction time+10%

Advanced: What computational tools predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electrophilic centers (e.g., sulfonyl group’s sulfur atom) .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model reaction pathways .
  • PubChem Data : Use experimentally derived properties (e.g., LogP = 1.2) to parameterize simulations .

Application Example : DFT studies on similar sulfonamides revealed that electron-withdrawing groups enhance electrophilicity at sulfur, facilitating nucleophilic attack .

Basic: What factors influence the stability of this compound during storage?

Methodological Answer:

  • Thermal Stability : Decomposition occurs above 245°C; store below 25°C in airtight containers .
  • Hygroscopicity : The hydrochloride salt is moderately hygroscopic; use desiccants (silica gel) in storage .
  • Light Sensitivity : Protect from UV light to prevent sulfonyl group degradation .

Q. Stability Testing Protocol :

  • Accelerated Aging : 40°C/75% RH for 6 months, with periodic HPLC checks for degradation products .

Advanced: How are mechanistic studies conducted for sulfonation reactions involving this compound?

Methodological Answer:

  • Isotopic Labeling : Use deuterated reagents (e.g., CD3SO2Cl) to track sulfonyl group incorporation via MS .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of protiated vs. deuterated substrates to identify rate-determining steps .
  • In Situ Monitoring : Raman spectroscopy tracks intermediate formation (e.g., sulfonic acid intermediates) .

Case Study : In a related synthesis, KIE > 1 indicated that proton transfer is rate-limiting in sulfonation .

Basic: What analytical challenges arise in quantifying trace impurities?

Methodological Answer:

  • HPLC-MS/MS : Detect impurities at ppm levels using MRM (multiple reaction monitoring) mode .
  • Impurity Profiling : Common impurities include unreacted 4-methylaniline (retention time ~3.2 min on C18 column) .
  • Validation : Follow ICH guidelines for LOD (0.1%) and LOQ (0.3%) using spiked samples .

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